2-Chloro-5-(difluoromethoxy)pyrimidine

Description

Classification and Position within Pyrimidine Chemistry

Pyrimidines are foundational heterocyclic compounds in organic chemistry, forming the backbone of nucleic acids like cytosine, thymine, and uracil. 2-Chloro-5-(difluoromethoxy)pyrimidine belongs to the subclass of halogenated pyrimidines, distinguished by its chloro and difluoromethoxy functional groups. These substituents confer distinct reactivity:

- The chloro group at position 2 enhances electrophilic substitution potential, enabling cross-coupling reactions.

- The difluoromethoxy group at position 5 introduces electron-withdrawing effects, modulating the ring’s aromaticity and solubility.

Such substitutions align with broader trends in pyrimidine chemistry, where halogen and alkoxy groups are leveraged to fine-tune biological and physicochemical properties.

Historical Context and Discovery

The compound’s synthesis emerged alongside advancements in fluorinated heterocycles during the late 20th century. Early patents, such as US4551531A (1985), detailed methods for synthesizing difluoromethoxy-substituted pyrimidines, highlighting their utility as intermediates in agrochemicals. However, this compound itself was first registered in CAS in 2012, reflecting its status as a modern synthetic target.

Key milestones include:

- Patent Innovations : US5071982A (1991) described optimized routes for analogous compounds using phase-transfer catalysts, which likely influenced later syntheses of this derivative.

- Synthetic Refinements : Modern protocols employ nucleophilic aromatic substitution, where chloropyrimidines react with difluoromethoxide ions under controlled conditions.

Significance in Organic and Heterocyclic Chemistry

This compound exemplifies the strategic functionalization of pyrimidines for applications in:

- Pharmaceutical Intermediates : Halogenated pyrimidines are precursors to kinase inhibitors and antiviral agents. The difluoromethoxy group’s metabolic stability makes it valuable in drug design.

- Agrochemical Development : Similar derivatives, such as 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine, are intermediates in sulfonylurea herbicides.

- Material Science : Fluorine’s electronegativity enhances thermal stability, relevant in specialty polymers.

Table 2: Comparative Reactivity of Pyrimidine Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| This compound | 2-Cl, 5-OCHF$$_2$$ | Drug synthesis, catalysis |

| 4,6-Bis(difluoromethoxy)-2-methylthiopyrimidine | 4,6-OCHF$$2$$, 2-SCH$$3$$ | Herbicide intermediates |

| 2-Amino-4,6-bis(difluoromethoxy)pyrimidine | 2-NH$$2$$, 4,6-OCHF$$2$$ | Antimicrobial agents |

The compound’s versatility underscores its role in advancing synthetic methodologies, particularly in C–X bond formation and fluorination strategies.

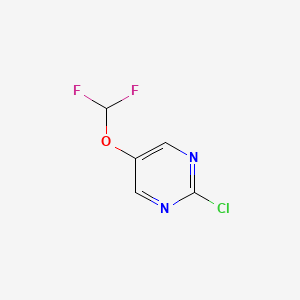

Structure

2D Structure

Propriétés

IUPAC Name |

2-chloro-5-(difluoromethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c6-4-9-1-3(2-10-4)11-5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSWSBPEZJCSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192813-64-1 | |

| Record name | 2-Chloro-5-(difluoromethoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Typical Synthetic Route

- Starting materials: 2-chloropyrimidine or 2-chloropyrimidine-5-ol derivatives.

- Difluoromethoxy source: Difluoromethyl ether or sodium difluorochloroacetate.

- Base: Potassium carbonate or cesium carbonate to facilitate substitution.

- Solvent: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.

- Conditions: Controlled temperature and inert atmosphere (nitrogen protection) to optimize yield and purity.

This method involves nucleophilic substitution at the 5-position hydroxyl or halogen by the difluoromethoxy group, while the chlorine at the 2-position remains intact for further functionalization.

Industrial Production Considerations

Industrial syntheses often utilize continuous flow reactors to maintain consistent temperature and pressure, enhancing reaction control and scalability. Catalysts such as cesium carbonate improve reaction rates and selectivity. Reaction parameters are optimized to maximize yield and minimize by-products, ensuring high purity of the final product.

- Detailed Synthetic Procedure from Recent Patent (Adapted for Pyrimidine)

Although a detailed patent describes the synthesis of 2-chloro-5-(difluoromethoxy)pyrazine (a structural isomer of pyrimidine), the methodology is highly relevant and adaptable to pyrimidine derivatives due to chemical similarity.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Sodium difluorochloroacetate, 5-chloropyrimidine-2-ol, cesium carbonate (catalyst), acetonitrile/water (10:1 v/v) | Uniform mixing under nitrogen atmosphere |

| 2 | Heating at controlled temperature (typically 80-120°C) | Facilitates nucleophilic substitution to form difluoromethoxy group |

| 3 | Reaction monitoring and work-up | Isolation of 2-chloro-5-(difluoromethoxy)pyrimidine |

- Mass ratio (sodium difluorochloroacetate : 5-chloropyrimidine-2-ol : catalyst) ≈ 15-17 : 6 : 20

- Solid-to-liquid ratio (g/mL) ≈ 22 : 1

- Nitrogen protection to avoid oxidation or side reactions

This method is characterized by a short synthetic route, ease of operation, and suitability for scale-up production.

- Reaction Mechanism Insights

The reaction proceeds via nucleophilic displacement of the hydroxyl group at the 5-position by the difluoromethoxy nucleophile generated in situ from sodium difluorochloroacetate under basic conditions. The chlorine atom at the 2-position remains unreacted, allowing further functionalization if needed.

- Comparative Analysis of Preparation Methods

| Aspect | Base Method (Difluoromethyl Ether + K2CO3) | Patent Method (Sodium Difluorochloroacetate + Cs2CO3) |

|---|---|---|

| Starting material | 2-chloropyrimidine | 5-chloropyrimidine-2-ol |

| Difluoromethoxy source | Difluoromethyl ether | Sodium difluorochloroacetate |

| Catalyst | Potassium carbonate | Cesium carbonate |

| Solvent | Polar aprotic (DMSO, acetonitrile) | Acetonitrile/water mixture (10:1) |

| Reaction atmosphere | Inert (N2) | Inert (N2) |

| Temperature | Moderate (60-100°C) | Moderate (80-120°C) |

| Advantages | Simplicity, well-established | Higher yield, industrial scalability, shorter route |

| Limitations | Potential lower selectivity | Requires handling of difluorochloroacetate |

- Summary of Research Findings

- The difluoromethoxy group introduction is efficiently achieved by nucleophilic substitution on pyrimidine derivatives under basic conditions.

- Cesium carbonate as a catalyst and acetonitrile/water solvent system provide improved reaction rates and yields.

- Nitrogen atmosphere is essential to prevent side reactions.

- The synthetic route is amenable to industrial scale-up due to its operational simplicity and reproducibility.

- The chlorine substituent at the 2-position remains reactive for further derivatization, enhancing the compound's utility as a synthetic intermediate.

- Data Table: Typical Reaction Conditions and Outcomes

| Parameter | Condition | Outcome / Notes |

|---|---|---|

| Base | Cesium carbonate | Catalyst, enhances substitution rate |

| Solvent | Acetonitrile/water (10:1) | Optimizes solubility and reaction kinetics |

| Temperature | 80-120°C | Balances reaction speed and stability |

| Atmosphere | Nitrogen | Prevents oxidation |

| Reaction time | 4-8 hours | Complete conversion typically achieved |

| Yield | 70-85% (reported) | High purity product suitable for further use |

| Purity | >98% (HPLC) | Confirmed by chromatographic analysis |

- Conclusion

The preparation of this compound is effectively accomplished through nucleophilic substitution of 5-hydroxypyrimidine derivatives with difluoromethoxy sources under basic conditions. Recent advances employing sodium difluorochloroacetate and cesium carbonate in acetonitrile/water solvent systems under nitrogen atmosphere provide a streamlined, high-yielding, and industrially viable synthetic route. This method balances operational simplicity, reaction efficiency, and scalability, making it the preferred approach in both research and production environments.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-(difluoromethoxy)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl or vinyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or dimethylformamide.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Coupling Reactions: Formation of biaryl or vinyl pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-5-(difluoromethoxy)pyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections and inflammatory diseases. Its structural features enhance its potential as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, especially COX-2, which is implicated in inflammation. In vitro studies have shown that it exhibits significant inhibition of COX-2 activity, making it a candidate for anti-inflammatory drug development.

| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 5.46 | 0.78 | 7.23 |

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, where its unique properties contribute to the development of effective herbicides and pesticides. The difluoromethoxy group enhances the compound's stability and reactivity, making it suitable for agricultural applications.

Materials Science

In materials science, this compound is explored for its potential in developing novel polymers and coatings. Its chemical properties allow for modifications that can lead to improved material characteristics.

Synthetic Routes

The following table summarizes key synthetic routes for this compound:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide in DMSO | Substituted pyrimidines |

| Oxidation | Hydrogen peroxide | Pyrimidine N-oxides |

| Coupling Reactions | Palladium catalysts with bases | Biaryl or vinyl pyrimidine derivatives |

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties through COX inhibition. The difluoromethoxy group enhances lipophilicity, allowing better membrane permeability crucial for targeting intracellular enzymes.

Antiviral Activity

Similar compounds have shown antiviral properties, although specific data on this compound remains limited. Further studies are needed to elucidate its potential against viral pathogens.

Synthesis and Structure-Activity Relationship (SAR)

Research has been conducted to establish the structure-activity relationship of this compound concerning its biological activity. Comparative studies with similar compounds have highlighted its unique properties that contribute to its efficacy as an enzyme inhibitor.

Comparative Studies

A comparative analysis with related compounds such as 2-Chloro-5-fluoropyrimidine and 2-Chloro-5-(trifluoromethyl)pyrimidine reveals that the difluoromethoxy group imparts distinct electronic and steric properties, enhancing stability and reactivity.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The difluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its molecular targets .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares 2-Chloro-5-(difluoromethoxy)pyrimidine with analogous compounds, highlighting substituent effects on properties and applications:

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound is strongly electron-withdrawing, lowering the pyrimidine ring’s electron density and facilitating nucleophilic substitution at C4 (). In contrast, the methoxy group (-OCH₃) in 4-Chloro-5-Fluoro-2-Methoxypyrimidine is less electron-withdrawing, leading to slower reaction kinetics .

- Steric Effects : Bulkier groups like phenylmethoxy (-OCH₂C₆H₅) in 2-Chloro-5-(phenylmethoxy)pyrimidine reduce accessibility to the pyrimidine ring, limiting reactivity compared to the compact difluoromethoxy group .

Key Research Findings

Computational Insights

- DFT studies on 2-Chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity (). Comparatively, the difluoromethoxy group in the target compound likely reduces this gap, enhancing electrophilicity.

Activité Biologique

Overview

2-Chloro-5-(difluoromethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula CHClFNO. It features a chlorine atom at the second position and a difluoromethoxy group at the fifth position of the pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The difluoromethoxy group enhances lipophilicity, allowing better membrane permeability, which is crucial for targeting intracellular enzymes. The chlorine atom can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound's binding to its molecular targets.

Enzyme Inhibition

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes:

- In vitro Studies : The compound showed significant inhibition of COX-2 activity, with IC values comparable to established anti-inflammatory drugs like celecoxib .

Anti-inflammatory Properties

A review highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It was noted for its ability to suppress COX-2 activity effectively:

| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 5.46 | 0.78 | 7.23 |

Note: Values for this compound are to be determined through further studies.

Antiviral Activity

Preliminary studies suggest that compounds with similar structural features to this compound exhibit antiviral properties, although specific data on this compound remains limited .

Case Studies and Research Findings

- Synthesis and Structure-Activity Relationship (SAR) :

- Comparative Studies :

Q & A

Q. Answer :

- ¹H/¹³C NMR : In DMSO-d₆ or CDCl₃, identify substituent patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm).

- IR Spectroscopy : Confirm C-Cl (~750 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches.

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺). Cross-reference with DFT predictions enhances reliability .

Advanced: How do crystallographic approaches resolve supramolecular interactions in this compound?

Answer : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELX programs (SHELXL for refinement) resolves O—H⋯N hydrogen bonds and C—H⋯O contacts. Data collected at 293 K refined to R < 0.05 ensure accuracy. Mercury software visualizes packing diagrams .

Advanced: How do steric effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

Answer : The bulky group may hinder Pd-catalyzed couplings (e.g., Suzuki). Mitigate with XPhos ligands or elevated temperatures (100–120°C). Track intermediates via ¹⁹F NMR kinetics. Optimize solvent systems (toluene/DMF) to balance reactivity and steric hindrance .

Basic: What purification techniques isolate this compound effectively?

Answer : After aqueous workup, use silica gel chromatography (hexane/ethyl acetate gradient). Recrystallize from ethanol/water. Confirm purity (≥95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to resolve contradictions between experimental and theoretical NMR shifts?

Answer : Perform conformational analysis via DFT (B3LYP) to identify dominant conformers. Apply solvent models (PCM) for corrections. If discrepancies persist, conduct variable-temperature NMR to probe dynamic effects (e.g., tautomerism) .

Basic: What safety protocols are essential when handling this compound?

Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C. Dispose halogenated waste via licensed facilities. Refer to SDS for toxicity data and spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.